MC-betaglucuronide-MMAE-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-betaglucuronide-MMAE-1 is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor, linked via the cleavable ADC linker MC-betaglucuronide . The combination of these components allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-betaglucuronide-MMAE-1 involves the conjugation of MMAE with the MC-betaglucuronide linker. The process typically includes the following steps:
Activation of the linker: The MC-betaglucuronide linker is activated to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and MMAE: Large quantities of the linker and MMAE are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
MC-betaglucuronide-MMAE-1 undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker can be hydrolyzed under acidic or enzymatic conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes are used to hydrolyze the linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce the compound.
Major Products Formed
Hydrolysis: Hydrolysis of the linker results in the release of MMAE.
Reduction: Reduction reactions can lead to the formation of reduced intermediates and by-products.
Wissenschaftliche Forschungsanwendungen
MC-betaglucuronide-MMAE-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of tubulin polymerization inhibition.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy.
Industry: Applied in the development of new ADCs for cancer treatment
Wirkmechanismus
MC-betaglucuronide-MMAE-1 exerts its effects through the following mechanism:
Targeting cancer cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and release: The ADC is internalized by the cancer cell, and the linker is cleaved, releasing MMAE.
Inhibition of tubulin polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
MC-betaglucuronide-MMAE-1 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-betaglucuronide-MMAF: Another ADC with a similar linker but different cytotoxic agent.
MC-vc-PABC-MMAE: Uses a different linker (valine-citrulline) but the same cytotoxic agent (MMAE).
MC-PEG4-MMAE: Employs a polyethylene glycol (PEG) linker for improved solubility and stability
This compound stands out due to its cleavable linker, which allows for controlled release of the cytotoxic agent within the target cells .
Eigenschaften
Molekularformel |
C66H98N8O20 |
---|---|
Molekulargewicht |
1323.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
InChI-Schlüssel |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.